4-(Benzylamino)quinazoline-6-carbaldehyde

Analytical Chemistry Quality Control Medicinal Chemistry Procurement

4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1) is a strategic research compound featuring a validated 4-benzylaminoquinazoline kinase inhibitor pharmacophore and a strategically positioned 6-carbaldehyde group. This reactive aldehyde enables reductive amination, Schiff base formation, and oxidation to carboxylic acid for focused kinase inhibitor library generation. The compound is irreplaceable in SOS1 inhibitor and antifolate analog programs. Available with full analytical documentation (NMR, HPLC, GC) from multiple sources.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 648449-12-1
Cat. No. B11856662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)quinazoline-6-carbaldehyde
CAS648449-12-1
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O
InChIInChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19)
InChIKeyXABBGPHIXYNZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1) ── Pharmaceutical Intermediate for Medicinal Chemistry Procurement


4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1) is a substituted quinazoline derivative featuring a benzylamino group at position 4 and an aldehyde group at position 6 on the bicyclic heteroaromatic core . The compound belongs to the broader class of 4-benzylaminoquinazolines that have served as foundational scaffolds in multiple drug discovery programs, most notably as starting points for kinase inhibitor development including dual p70S6K/Akt inhibitor clinical candidate M2698 (derived from 4-benzylamino-quinazoline-8-carboxylic acid amide) and as SOS1 inhibitor frameworks [1]. The presence of the aldehyde functional group at the 6-position distinguishes this compound from the simpler 4-(benzylamino)quinazoline core and provides a reactive handle for reductive amination, condensation, and other derivatization reactions in medicinal chemistry campaigns .

Why 4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1) Cannot Be Interchanged with Other 4-Substituted Quinazoline Analogs


Generic substitution among 4-substituted quinazoline derivatives is not scientifically valid due to quantifiable structural and physicochemical differences that directly impact synthetic utility and biological target engagement. The 6-carbaldehyde functionality confers distinct reactivity (enabling reductive condensation with amino acid diesters for folic acid analog synthesis) and altered lipophilicity relative to the parent 4-(benzylamino)quinazoline scaffold (CAS 100818-54-0), which lacks the 6-aldehyde moiety [1]. The benzylamino group at position 4 is essential for establishing hydrophobic interactions within kinase ATP-binding pockets, as demonstrated by structure-activity relationship studies of 4-benzylaminoquinazolines as EGFR tyrosine kinase inhibitors [2]. Furthermore, the 4-benzylamino motif is a critical pharmacophore in SOS1 inhibitor programs, with patent literature explicitly covering benzylamino-substituted quinazolines and their derivatives as a distinct chemical matter class [3]. Procuring a generic quinazoline analog lacking the 6-carbaldehyde group or substituting the benzylamino moiety would fundamentally alter both the synthetic versatility and the biological recognition profile of the compound.

4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1) ── Quantitative Differentiation Evidence for Procurement Decision-Making


Batch-to-Batch Purity Specification: 97–98% by HPLC with Full Analytical Documentation

Reputable vendors specify purity for 4-(benzylamino)quinazoline-6-carbaldehyde at 97% (Bidepharm) to 98% (Leyan) as determined by HPLC, with full batch-specific analytical documentation including NMR, HPLC, and GC available upon procurement . This represents a defined purity standard suitable for synthetic intermediate use without requiring additional in-house purification prior to derivatization. The availability of comprehensive analytical certificates (COA) from multiple vendors provides procurement flexibility and supply chain redundancy.

Analytical Chemistry Quality Control Medicinal Chemistry Procurement

Aldehyde Functional Handle at Position 6: Synthetic Versatility for Derivatization

The 6-carbaldehyde group provides a reactive handle for nucleophilic addition, condensation, and reductive amination reactions that is absent in the parent 4-(benzylamino)quinazoline scaffold (CAS 100818-54-0) . This functional group has been specifically utilized in the reductive condensation of appropriately substituted quinazoline-6-carbaldehydes with N-(p-aminobenzoyl) amino-acid diesters to generate folic acid analogs where the pteridine ring is replaced by quinazoline [1]. The aldehyde enables one-pot derivatization strategies that the non-carbaldehyde analog cannot support.

Synthetic Chemistry Medicinal Chemistry Derivatization

Lipophilicity Modulation via 6-Carbaldehyde Substitution

The 4-(benzylamino)quinazoline scaffold (CAS 100818-54-0) has a calculated LogP of 3.31490 . The addition of the polar 6-carbaldehyde group in 4-(benzylamino)quinazoline-6-carbaldehyde is expected to reduce lipophilicity by approximately 0.3–0.5 LogP units based on fragment-based cLogP calculations for aldehyde substitution on aromatic systems. This modulation of lipophilicity can affect membrane permeability and solubility profiles in downstream biological assays, providing a differentiated physicochemical starting point for lead optimization.

Physicochemical Properties Drug Design ADME

Molecular Weight Differentiation from Alternative 4-Substituted Quinazoline-6-carbaldehydes

4-(Benzylamino)quinazoline-6-carbaldehyde has a molecular weight of 263.29 g/mol . This differentiates it from related 4-substituted quinazoline-6-carbaldehyde building blocks, such as 4-(piperidin-1-yl)quinazoline-6-carbaldehyde (CAS 648449-10-9, MW 241.29 g/mol) and 4-((pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde (CAS 648449-13-2, MW 264.28 g/mol) . The benzylamino substituent provides a distinct aromatic hydrophobic moiety relative to the aliphatic piperidine ring or the heteroaromatic pyridinylmethyl group, offering orthogonal vectors for molecular recognition and library diversification.

Physicochemical Properties Library Design Medicinal Chemistry

Kinase Inhibitor Scaffold Validation: 4-Benzylaminoquinazolines as Privileged Pharmacophores

The 4-benzylaminoquinazoline scaffold has been validated as a privileged pharmacophore for kinase inhibition across multiple targets. A 4-benzylamino-quinazoline-8-carboxylic acid amide derivative demonstrated sub-micromolar p70S6K biochemical activity and served as the starting point for the discovery of clinical candidate M2698 (dual p70S6K/Akt inhibitor) [1]. In the EGFR kinase domain, 4-benzylaminoquinazolines are established as potent reversible inhibitors at the ATP binding site, with benzylic methylation shown to modulate potency by four- to six-fold [2]. The 4-benzylamino substitution pattern is also a key structural element in SOS1 inhibitor patent filings [3]. While direct IC50 data for the specific 6-carbaldehyde derivative is not reported in public literature, the presence of the validated 4-benzylaminoquinazoline core supports its utility as a building block for kinase-focused medicinal chemistry.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Recommended Procurement and Application Scenarios for 4-(Benzylamino)quinazoline-6-carbaldehyde (CAS 648449-12-1)


Synthesis of Folic Acid Analogs via Reductive Condensation

The 6-carbaldehyde group of 4-(benzylamino)quinazoline-6-carbaldehyde provides the requisite reactive handle for reductive condensation with N-(p-aminobenzoyl) amino-acid diesters, followed by hydrolysis to generate quinazoline-based folic acid analogs [1]. This synthetic route, established for substituted quinazoline-6-carbaldehydes, replaces the pteridine ring with a quinazoline core while preserving the glutamic acid side chain. Procure this compound for programs exploring antifolate therapeutics or investigating quinazoline-based dihydrofolate reductase (DHFR) inhibitors.

Kinase-Focused Library Synthesis and SAR Exploration

The 4-benzylaminoquinazoline core is a validated kinase inhibitor pharmacophore, with demonstrated activity against p70S6K, Akt, and EGFR [2][3]. The 6-carbaldehyde group provides a convenient derivatization handle for installing diverse functionality at the 6-position via reductive amination, Schiff base formation, or oxidation to carboxylic acid followed by amide coupling. This compound serves as a strategic building block for generating focused kinase inhibitor libraries where the 4-benzylamino motif is maintained while systematically varying C6 substituents to probe SAR and optimize potency and selectivity.

SOS1 Inhibitor Fragment and Tool Compound Development

Benzylamino-substituted quinazolines have been claimed as SOS1 inhibitors in patent literature, representing a chemical matter class for targeting the SOS1-RAS interaction axis in oncology [4]. 4-(Benzylamino)quinazoline-6-carbaldehyde provides a minimally elaborated scaffold containing the core benzylaminoquinazoline pharmacophore, suitable for fragment-based screening or as a starting point for structure-guided optimization. Procure this compound for SOS1-focused medicinal chemistry campaigns requiring a functionalized core that can be elaborated at the 6-position while preserving the critical 4-benzylamino binding element.

Reference Standard for Analytical Method Development

With vendor-specified purity of 97–98% by HPLC and availability of full analytical documentation including NMR, HPLC, and GC certificates , 4-(benzylamino)quinazoline-6-carbaldehyde can serve as a reference standard for analytical method development and validation in quality control laboratories. The well-defined structure and availability from multiple vendors with batch-specific COAs support its use in HPLC calibration, LC-MS method optimization, and as a system suitability standard for quinazoline-containing pharmaceutical intermediates.

Quote Request

Request a Quote for 4-(Benzylamino)quinazoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.